![molecular formula C12H10ClN3O B11862475 6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-B]quinoline CAS No. 61689-20-1](/img/structure/B11862475.png)
6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-B]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-B]quinoline is a heterocyclic compound that belongs to the family of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a quinoline ring, with a chlorine atom at the 6th position, a methoxy group at the 4th position, and a methyl group at the 1st position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-B]quinoline typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 3-acetyl-4-hydroxy-1-methylquinolin-2-one with hydrazine hydrate to form the pyrazole ring. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-B]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and methyl groups.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and halides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxidation can lead to the formation of quinoline N-oxides or other oxidized derivatives.
Reduction Products: Reduction can yield demethylated or dechlorinated products.
科学的研究の応用
6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-B]quinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent, particularly as an inhibitor of specific kinases involved in cell proliferation.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Chemical Research: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Industrial Applications: It is used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-B]quinoline involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby affecting cellular processes such as proliferation and apoptosis . The exact pathways involved depend on the specific target and the context of its use in research or therapy .
類似化合物との比較
Similar Compounds
6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-B]pyridine: Similar structure but with a pyridine ring instead of a quinoline ring.
6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-C]quinoline: Similar structure but with a different fusion pattern of the pyrazole and quinoline rings.
6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-D]pyrimidine: Similar structure but with a pyrimidine ring instead of a quinoline ring.
Uniqueness
6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-B]quinoline is unique due to its specific substitution pattern and the presence of both a chlorine atom and a methoxy group.
特性
CAS番号 |
61689-20-1 |
|---|---|
分子式 |
C12H10ClN3O |
分子量 |
247.68 g/mol |
IUPAC名 |
6-chloro-4-methoxy-1-methylpyrazolo[3,4-b]quinoline |
InChI |
InChI=1S/C12H10ClN3O/c1-16-12-9(6-14-16)11(17-2)8-5-7(13)3-4-10(8)15-12/h3-6H,1-2H3 |
InChIキー |
WICHRYHFSBSIRA-UHFFFAOYSA-N |
正規SMILES |
CN1C2=NC3=C(C=C(C=C3)Cl)C(=C2C=N1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-5-chloro-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11862396.png)
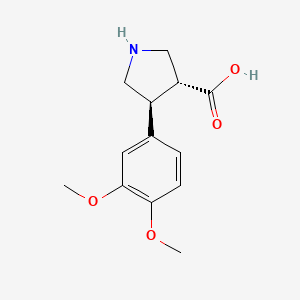
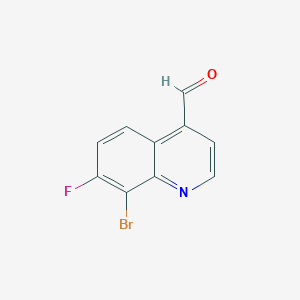
![3,7-Dimethyl-1-phenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B11862415.png)
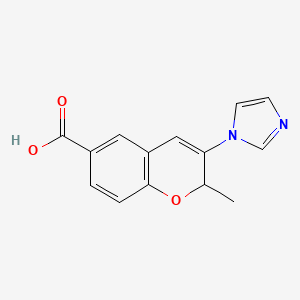


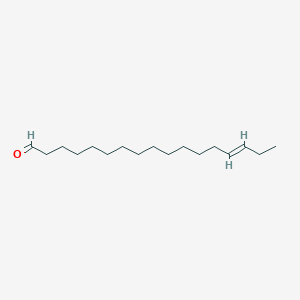


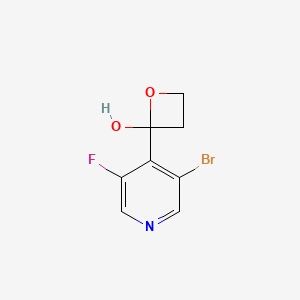
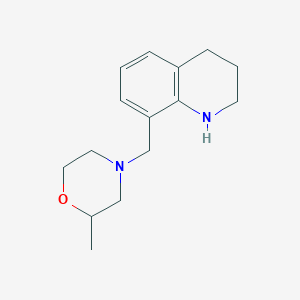
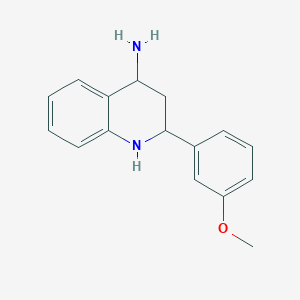
![Ethanone, 1-[2-(1-naphthalenyl)phenyl]-](/img/structure/B11862487.png)
